Orthogonal Protection: On-Resin Modification vs. tBu
Fmoc-Glu-OFm provides a side-chain protecting group that is orthogonal to the acid-labile tBu group standard in Fmoc/tBu SPPS. Fmoc-Glu-OtBu, the standard comparator, has a tBu ester which is cleaved under the same acidic conditions (≥90% TFA) used for final peptide cleavage from the resin, precluding any on-resin side-chain modification. The OFm ester of Fmoc-Glu-OFm is stable under these same piperidine conditions but can be removed with mild base (e.g., 20% piperidine in DMF), allowing for selective on-resin modification of the Glu side chain without global deprotection [1]. This orthogonality is a categorical differentiator, not a continuous variable.
| Evidence Dimension | Deprotection Orthogonality to Acid-Labile tBu Groups |
|---|---|
| Target Compound Data | OFm group is stable to TFA/tBu deprotection conditions; cleaved by 20% piperidine in DMF. |
| Comparator Or Baseline | Fmoc-Glu-OtBu (tBu group is labile to >90% TFA; stable to 20% piperidine). |
| Quantified Difference | Orthogonal vs. Non-Orthogonal (binary classification based on established SPPS protection schemes) . |
| Conditions | Standard Fmoc/tBu SPPS conditions; 20% piperidine/DMF for Fmoc removal; TFA-based cocktails for final cleavage. |
Why This Matters
This property makes Fmoc-Glu-OFm essential for synthesizing cyclic peptides, branched peptides, or site-specific conjugates on solid support, where Fmoc-Glu-OtBu cannot be used.
- [1] Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. View Source
